
Lana-DNA-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lana-DNA-IN-2 is a compound known as a latency-associated nuclear antigen-DNA interaction inhibitor. It is primarily used in research related to Kaposi’s sarcoma-associated herpesvirus (KSHV) infection. The compound has a molecular weight of 420.85 and a molecular formula of C22H17ClN4O3 .
Preparation Methods
The synthetic routes and reaction conditions for Lana-DNA-IN-2 involve several steps. The compound is synthesized through a series of chemical reactions that include the use of various reagents and solvents. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is stored at -20°C for long-term stability and can be dissolved in solvents for experimental use .
Scientific Research Applications
Lana-DNA-IN-2 has a wide range of scientific research applications. It is used extensively in the study of Kaposi’s sarcoma-associated herpesvirus (KSHV) infection. The compound inhibits the interaction between the latency-associated nuclear antigen and DNA, which is crucial for the replication and maintenance of the viral genome during latent infection. This makes it a valuable tool in virology and cancer research. Additionally, this compound is used in studies related to viral latency, DNA-protein interactions, and the development of antiviral therapies .
Mechanism of Action
The mechanism of action of Lana-DNA-IN-2 involves the inhibition of the interaction between the latency-associated nuclear antigen and DNA. This interaction is essential for the replication and maintenance of the Kaposi’s sarcoma-associated herpesvirus genome during latent infection. By disrupting this interaction, this compound prevents the virus from maintaining its genome in infected cells, thereby inhibiting viral replication and persistence .
Comparison with Similar Compounds
Lana-DNA-IN-2 is unique in its ability to inhibit the interaction between the latency-associated nuclear antigen and DNA. Similar compounds include other latency-associated nuclear antigen-DNA interaction inhibitors, which also target the same interaction but may differ in their chemical structure and potency. Some of these similar compounds include those identified through fragment-based approaches and small molecule inhibitors developed for the same purpose .
Properties
Molecular Formula |
C22H17ClN4O3 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
4-[1-[6-(2-chloro-4-methoxyphenyl)-4-methylpyridin-3-yl]triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-9-19(17-8-7-16(30-2)10-18(17)23)24-11-21(13)27-12-20(25-26-27)14-3-5-15(6-4-14)22(28)29/h3-12H,1-2H3,(H,28,29) |
InChI Key |
JSICOBMOPDIIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N2C=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)

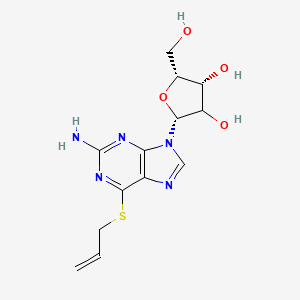
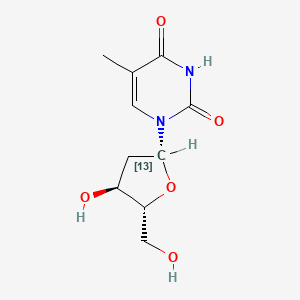
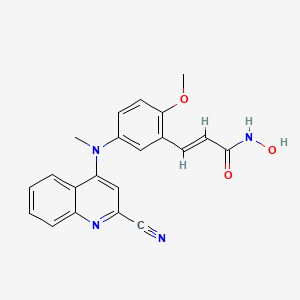
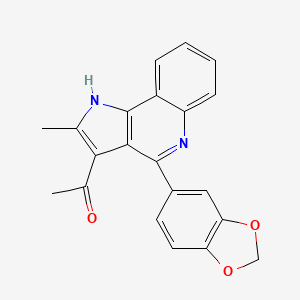
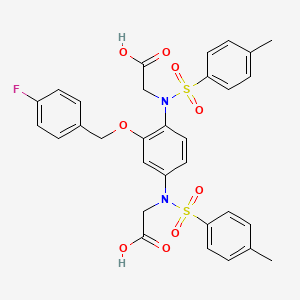
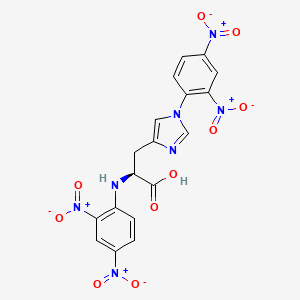
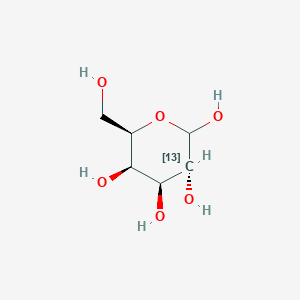
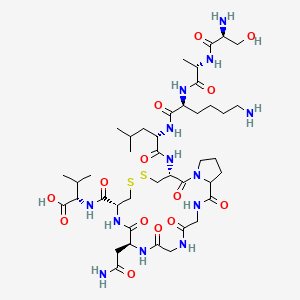
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
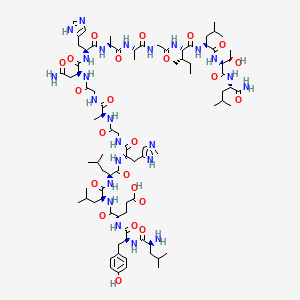

![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
